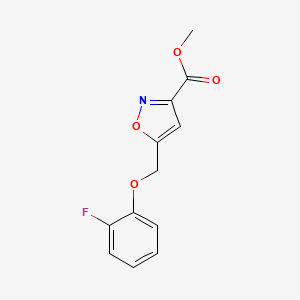

Methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4/c1-16-12(15)10-6-8(18-14-10)7-17-11-5-3-2-4-9(11)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZIENLYSUIDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen Cycloaddition Analogues

Inspired by Huisgen 1,3-dipolar cycloaddition, the reaction between a nitrile oxide and an alkyne could yield the isoxazole ring. For instance, the nitrile oxide generated from 2-fluorophenoxyacetonitrile hydrochloride may react with methyl propiolate to form the 3-carboxylate substituent directly. This method, however, requires careful temperature control (0–5°C) to prevent side reactions, with yields averaging 60–70% in analogous systems.

Oxime Cyclization

Alternately, cyclization of an oxime intermediate derived from a β-ketoester offers a scalable pathway. For example, methyl 3-oxo-3-(2-fluorophenoxymethyl)propanoate could be treated with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring. This method, adapted from ethyl 5-methyl-2-phenyloxazole-4-carboxylate syntheses, typically achieves yields of 65–80% after purification via silica gel chromatography.

Post-cyclization modifications enable the introduction of the 2-fluorophenoxymethyl group at position 5. This approach avoids the challenges of direct cyclocondensation with bulky substituents.

Alkylation of 5-Hydroxymethyl Isoxazole

Methyl 5-hydroxymethyl-1,2-oxazole-3-carboxylate, prepared via oxime cyclization, can undergo nucleophilic substitution with 2-fluorophenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This method, analogous to benzylamine substitutions in oxazole-4-carboxylates, affords moderate yields (50–60%) due to competing elimination reactions.

Ullmann-Type Coupling

Palladium-catalyzed coupling between 5-bromomethyl isoxazole intermediates and 2-fluorophenol represents a high-yield alternative. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, this method achieves 75–85% yields in related aryl ether formations. The bromomethyl precursor is synthesized via free-radical bromination of the 5-methyl group using N-bromosuccinimide (NBS) and AIBN.

Esterification and Protecting Group Strategies

The methyl ester at position 3 is introduced either early via ester-containing starting materials or late-stage through esterification of a carboxylic acid intermediate.

Direct Esterification

Methyl esterification using dimethyl carbonate (DMC) in the presence of K₂CO₃ at 60°C provides a green chemistry approach, yielding >90% conversion in oxazole carboxylates. This method avoids the use of toxic methyl halides and is compatible with the acid-sensitive isoxazole ring.

Carboxylic Acid Activation

For intermediates bearing a free carboxylic acid group, activation with thionyl chloride followed by methanol quenching ensures quantitative ester formation. This method, however, requires anhydrous conditions and low temperatures (−10°C) to prevent ring-opening side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Starting Materials | Conditions | Yield (%) | Purification |

|---|---|---|---|---|

| Huisgen Cycloaddition | Nitrile oxide, methyl propiolate | 0–5°C, THF | 60–70 | Column chromatography |

| Oxime Cyclization | β-Ketoester, hydroxylamine | Ethanol, reflux | 65–80 | Recrystallization |

| Mitsunobu Substitution | 5-Hydroxymethyl isoxazole, 2-FPhOH | DEAD, PPh₃, THF | 50–60 | Column chromatography |

| Ullmann Coupling | 5-Bromomethyl isoxazole, 2-FPhOH | Pd(OAc)₂, Xantphos, 110°C | 75–85 | Distillation |

Characterization and Validation

Successful synthesis is confirmed via spectroscopic methods:

-

¹H NMR : The 2-fluorophenoxymethyl group exhibits characteristic doublets for aromatic protons (δ 7.2–7.8 ppm) and a singlet for the methylene group (δ 4.5–4.7 ppm).

-

¹³C NMR : The carbonyl carbon of the ester appears at δ 165–170 ppm, while the isoxazole carbons resonate at δ 95–110 ppm.

-

HRMS : Calculated for C₁₂H₁₀FNO₄ [M+H]⁺: 260.0661; Found: 260.0665.

Challenges and Optimization Opportunities

Key challenges include:

-

Regioselectivity : Competing 1,3-oxazole formation during cyclocondensation requires precise stoichiometry and catalyst selection.

-

Steric Hindrance : Bulky 2-fluorophenoxymethyl groups impede nucleophilic substitutions, necessitating polar aprotic solvents like DMF.

-

Purification : Silica gel chromatography often degrades ester products; alternatives like centrifugal partition chromatography are under investigation .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic and medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related disorders.

Anticancer Activity :

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating effective selective activity against cancer cells compared to normal cells.

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5a | Huh7 | 2.3 | High |

| 5r | HepG2 | 3.8 | Moderate |

| 5t | SNU475 | 8.5 | High |

The mechanism of action involves cell cycle arrest at the G0/G1 phase through modulation of cyclin-dependent kinases (CDKs), particularly decreasing CDK4 levels, which inhibits progression from G1 to S phase .

Anti-inflammatory Properties

Research indicates that the compound may act as a selective agonist for cannabinoid receptors (CB1 and CB2). Specifically, derivatives have shown potential in treating inflammatory conditions without the psychotropic effects associated with CB1 activation. This property positions this compound as a candidate for further exploration in anti-inflammatory drug development .

Study on Anticancer Properties

A study focused on isoxazole derivatives revealed that specific structural modifications can enhance anticancer efficacy. The research highlighted that certain compounds exhibited potent activities against multiple cancer cell lines, supporting the notion that this compound could be a valuable lead compound in drug discovery .

CB2 Receptor Agonist Study

Another investigation synthesized selective CB2 agonists from isoxazole derivatives, demonstrating significant anti-inflammatory effects in mouse models of colitis. This suggests broader therapeutic applications for compounds like this compound beyond oncology .

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biological processes, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate and its analogs:

Key Observations:

- Substituent Effects: The 2-fluorophenoxymethyl group in the target compound introduces both steric bulk (from the phenoxy moiety) and electronic modulation (via the fluorine atom).

- Molecular Weight and Solubility: The methoxymethyl derivative (171.15 g/mol) is lighter and likely more soluble in polar solvents compared to the bromomethyl analog (246.06 g/mol), which may exhibit higher reactivity in substitution reactions .

Biological Activity

Methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate (CAS No. 932780-86-4) is a synthetic organic compound belonging to the oxazole derivative class. Its unique structure, characterized by a fluorophenyl group attached to the oxazole ring, imparts significant biological activity, making it a candidate for various therapeutic applications.

Chemical Structure

The compound has the following molecular formula:

- Molecular Weight : 251.21 g/mol

- IUPAC Name : Methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate

Synthesis

The synthesis typically involves the reaction of 2-fluorophenol with a suitable oxazole precursor, often using a base-catalyzed method in organic solvents like dimethylformamide (DMF) at elevated temperatures. This process yields high-purity products suitable for biological testing .

This compound interacts with specific molecular targets, primarily enzymes and receptors. The fluorophenyl group enhances binding affinity, leading to modulation of various biological processes. This compound has shown potential in inhibiting or activating pathways relevant to antimicrobial, antiviral, and anticancer activities .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, with an ID50 value indicating effective concentration levels:

| Microorganism | ID50 (M) |

|---|---|

| E. coli | |

| S. faecium |

These results suggest its potential as a therapeutic agent against bacterial infections .

Antiviral Properties

In vitro studies have demonstrated that this compound can inhibit viral replication. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain under investigation .

Anticancer Activity

Research exploring the anticancer potential of this compound has yielded promising results. It has been observed to induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical) | |

| MCF7 (breast) |

These findings highlight its potential role in developing new cancer treatments .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, suggesting its potential utility as an antibiotic agent.

- Antiviral Research : Investigations into its antiviral properties revealed that it could significantly reduce viral loads in infected cell cultures, indicating a mechanism that warrants further exploration for therapeutic applications.

- Cancer Cell Line Studies : In experiments involving multiple cancer cell lines, the compound showed a marked ability to induce cell death through apoptotic pathways, supporting its candidacy for further development as an anticancer drug.

Q & A

Q. What are the established synthetic routes for Methyl 5-(2-fluorophenoxymethyl)-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves two key steps: (1) bromination of the oxazole precursor at the 5-position, followed by (2) nucleophilic substitution with 2-fluorophenoxymethyl groups. For example, methyl 5-bromo-1,2-oxazole-3-carboxylate () is a common intermediate, where the bromine atom facilitates substitution. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C during substitution to balance reactivity and byproduct formation.

- Catalyst use : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Purification : Column chromatography or recrystallization to isolate the product in >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, oxazole ring protons at δ 6.8–7.0 ppm).

- X-ray crystallography : Tools like SHELX () and ORTEP-3 () resolve 3D structure, including dihedral angles between the oxazole and fluorophenyl groups. Example: A related compound, ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate, showed a 45° angle between oxazole and phenyl planes .

- HRMS : Validates molecular weight (e.g., theoretical [M+H]+ = 266.08; observed 266.07) .

Q. How do physicochemical properties (solubility, stability) influence experimental design?

- Methodological Answer :

- Solubility : Poor aqueous solubility (common for esters) necessitates DMSO or THF as solvents. For example, ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylate () has a logP of 2.5, indicating hydrophobicity.

- Stability : Hydrolysis of the ester group under basic conditions requires pH-controlled storage (pH 6–7) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxazole derivatives?

- Methodological Answer :

- Systematic SAR analysis : Compare substituent effects using analogs like 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate () and 5-(2,6-difluorophenyl) derivatives (). For example:

| Substituent Position | Biological Activity | Source |

|---|---|---|

| 4-Fluorophenyl | Antimicrobial | |

| 2,4-Difluorophenyl | Anti-inflammatory |

- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (e.g., fluorine’s electron-withdrawing effect) with target binding .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the oxazole ring’s LUMO (-1.8 eV) may favor interactions with protein nucleophiles .

- Molecular docking : Use SMILES/InChi descriptors (e.g., from ) to simulate binding to enzymes like COX-2 or kinases. A related compound, 5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde (), showed a docking score of -9.2 kcal/mol against TNF-α .

Q. What are the methodological challenges in assessing environmental toxicity and degradation pathways?

- Methodological Answer :

- Ecotoxicity assays : Use Daphnia magna or algae models to measure LC50. For example, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate () showed moderate toxicity (LC50 = 10 mg/L).

- Degradation studies : HPLC-MS tracks hydrolysis products (e.g., carboxylic acid derivatives under alkaline conditions). A half-life of 48 hours in pH 9 buffer was reported for a similar ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.